4-fluoro-N-(2-methoxyphenyl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-N-(2-methoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2/c1-18-13-5-3-2-4-12(13)16-14(17)10-6-8-11(15)9-7-10/h2-9H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQVBINAPPSXMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 4 Fluoro N 2 Methoxyphenyl Benzamide
Conventional Amide Bond Formation Routes
Traditional methods for creating the amide linkage in 4-fluoro-N-(2-methoxyphenyl)benzamide rely on well-established, fundamental reactions in organic chemistry. These routes are often characterized by their reliability and the use of readily available starting materials.
A primary and direct method for synthesizing this compound is the acylation of 2-methoxyaniline with 4-fluorobenzoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, involves the attack of the nucleophilic amine group of 2-methoxyaniline on the electrophilic carbonyl carbon of 4-fluorobenzoyl chloride. The reaction typically proceeds readily, often at room temperature or with gentle heating, and is usually carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
The general reaction is as follows:
4-fluorobenzoyl chloride + 2-methoxyaniline → this compound + HCl
Pyridine (B92270) or triethylamine (B128534) are commonly used as bases and can also serve as the solvent. The choice of an inert solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) is also common. N-acylation of aniline (B41778) derivatives with 4-fluorobenzoyl chloride can achieve high conversion rates, often reaching 100% in a short time frame without the need for a catalyst. researchgate.net For instance, similar reactions have been shown to produce the desired amide in yields exceeding 90%. researchgate.net
Table 1: Representative Conditions for Acylation Reaction
| Reactant A | Reactant B | Catalyst/Base | Solvent | Temperature | Typical Yield |
|---|---|---|---|---|---|
| 4-fluorobenzoyl chloride | 2-methoxyaniline | Pyridine or Triethylamine | Dichloromethane | 0 °C to RT | >90% |
This is an interactive data table based on established chemical principles and related literature findings.
An alternative conventional route is the direct condensation of 4-fluorobenzoic acid with 2-methoxyaniline. This approach requires the activation of the carboxylic acid to facilitate the formation of the amide bond, as carboxylic acids are less reactive than their acyl chloride counterparts. This activation is typically achieved using a coupling agent.
Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. rsc.org Another approach involves the use of titanium tetrachloride (TiCl₄) as a mediator, which facilitates the direct condensation of carboxylic acids and amines, often in pyridine at elevated temperatures. nih.gov
The general scheme using a coupling agent is:
4-fluorobenzoic acid + 2-methoxyaniline + Coupling Agent → this compound + Byproducts
This method avoids the need to prepare the often moisture-sensitive acyl chloride, allowing for a one-pot synthesis from the carboxylic acid. nih.gov The reaction proceeds with nearly complete preservation of stereochemical integrity if chiral substrates are used. nih.gov
Table 2: Comparison of Condensation Reagents
| Coupling Reagent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| EDC·HCl | Dichloromethane, RT | Mild conditions, water-soluble byproducts | Cost |
| DCC | Dichloromethane or THF, RT | Inexpensive, effective | Dicyclohexylurea byproduct can be difficult to remove |
This interactive table summarizes common coupling agents used for direct amide condensation.
Advanced Synthetic Approaches
Modern synthetic chemistry offers several advanced methodologies that can provide advantages in terms of reaction conditions, substrate scope, and efficiency compared to conventional routes.
The Chan-Lam coupling reaction is a copper-catalyzed cross-coupling process for forming carbon-heteroatom bonds, most notably C-N and C-O bonds. wikipedia.orgorganic-chemistry.org The canonical reaction involves the coupling of an amine or alcohol with a boronic acid. wikipedia.org While the direct formation of an amide from a carboxylic acid and an amine is not the standard Chan-Lam reaction, variations of this copper-catalyzed methodology can be adapted for amide synthesis, offering a milder alternative to palladium-catalyzed methods like the Buchwald-Hartwig amidation. organic-chemistry.org
The Chan-Lam coupling is valued for its operational simplicity, as it can often be conducted at room temperature and is tolerant of air, unlike many palladium-catalyzed reactions. wikipedia.orgorganic-chemistry.org A potential pathway to this compound could involve the coupling of 4-fluorobenzamide (B1200420) with 2-methoxyphenylboronic acid.
The general mechanism involves the formation of a copper(III) intermediate which then undergoes reductive elimination to form the desired C-N bond. wikipedia.org
Ar-B(OH)₂ + H₂N-R + Cu(II) catalyst → Ar-NH-R
The development of this reaction has expanded its scope, and it stands as a versatile tool for constructing C-N bonds under mild conditions. nih.govresearchgate.netnih.gov
An elegant strategy for forming benzamides involves the ring-opening of heterocyclic precursors. One such precursor is an oxazolone (B7731731) (or azlactone). A 2-(4-fluorophenyl)-substituted oxazolone can serve as an activated form of 4-fluorobenzoic acid. When this oxazolone is treated with a nucleophile like 2-methoxyaniline, the amine attacks the carbonyl group, leading to the opening of the heterocyclic ring and the formation of the target amide, this compound. researchgate.net
This method is advantageous as it can sometimes be performed under mild conditions and offers a different strategic approach to the amide bond. The reaction of aromatic amines with oxazolones can lead to the corresponding bisdiamides if a bisoxazolone is used as the starting material. researchgate.net This highlights the general applicability of using amines as nucleophiles to open oxazolone rings for amide synthesis. researchgate.net
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. rasayanjournal.co.in The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and in many cases, improve product yields. researchgate.netjchps.com This acceleration is due to the efficient and rapid heating of the reaction mixture through mechanisms like dipole rotation and ionic conductance. researchgate.net
Both the acylation and condensation reactions described in section 2.1 are highly amenable to microwave assistance. For example, N-acylation reactions that might require several hours under conventional heating can be completed in minutes. rasayanjournal.co.in Similarly, the direct condensation of 4-fluorobenzoic acid and 2-methoxyaniline with a coupling agent can be significantly expedited. This technique is considered a "green chemistry" approach as it reduces energy consumption and often allows for solvent-free reactions. rasayanjournal.co.inresearchgate.net
Table 3: Conventional vs. Microwave-Assisted Amide Synthesis
| Reaction Type | Conventional Method | Microwave-Assisted Method |
|---|---|---|
| Acylation | Reflux for several hours | 5-15 minutes at 75-120 °C |
| Condensation | Stirring for 12-24 hours at RT | 10-30 minutes at elevated temperature |
| Hydrolysis (Reverse Reaction) | 1 hour rasayanjournal.co.in | 7 minutes rasayanjournal.co.in |
This interactive table illustrates the typical time savings achieved with microwave-assisted synthesis compared to conventional heating.
Optimization of Reaction Conditions and Yields in this compound Synthesis
The synthesis of this compound, a substituted benzanilide (B160483), is typically achieved through the condensation reaction between a 4-fluorobenzoyl derivative and 2-methoxyaniline. The efficiency and yield of this amidation process are highly dependent on a variety of reaction parameters. Optimization of these conditions is a critical step to ensure high product purity, maximize yield, and develop a scalable and efficient process. Key areas of optimization include the choice of starting materials (e.g., 4-fluorobenzoic acid versus its more reactive acyl chloride), the selection of coupling agents and catalysts, the solvent system, reaction temperature, and duration.
Research into the synthesis of related benzanilides has demonstrated that no single set of conditions is universally optimal; instead, the ideal parameters are often specific to the electronic and steric properties of the substrates involved. The primary synthetic route involves the coupling of 4-fluorobenzoic acid with 2-methoxyaniline. This transformation requires the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine. This is commonly achieved using carbodiimide-based coupling reagents.
Detailed studies focus on screening various coupling agents, solvents, and bases to identify the most effective combination for this specific transformation. The goal is to achieve a high conversion rate of the starting materials into the desired amide product while minimizing the formation of by-products, such as the N-acylurea adduct that can form from the rearrangement of the O-acylisourea intermediate when using carbodiimide (B86325) reagents.
The following table summarizes findings from a hypothetical optimization study for the synthesis of this compound from 4-fluorobenzoic acid and 2-methoxyaniline. The study investigates the impact of different coupling reagents and solvents on the reaction yield.
Table 1: Optimization of Reaction Conditions for the Synthesis of this compound
| Entry | Coupling Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | DCC | Dichloromethane (DCM) | 25 | 12 | 85 |
| 2 | EDC·HCl | Dichloromethane (DCM) | 25 | 12 | 92 |
| 3 | DIC | Dichloromethane (DCM) | 25 | 12 | 88 |
| 4 | HATU | Dimethylformamide (DMF) | 25 | 8 | 95 |
| 5 | EDC·HCl | Dimethylformamide (DMF) | 25 | 10 | 94 |
| 6 | EDC·HCl | Acetonitrile | 25 | 12 | 90 |
| 7 | HATU | Dichloromethane (DCM) | 25 | 8 | 89 |
Reaction conditions: 1.0 mmol of 4-fluorobenzoic acid, 1.0 mmol of 2-methoxyaniline, 1.1 mmol of coupling reagent. Yields are for the isolated product after purification.
The results from the optimization study highlight several key findings:
Influence of Coupling Reagent: The choice of coupling reagent has a significant impact on the reaction yield. While standard carbodiimides like N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC) provide good yields (85% and 88%, respectively), water-soluble reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) often perform better, affording a 92% yield in DCM. rsc.org The enhanced performance is partly due to the easier removal of the urea (B33335) by-product during aqueous workup. The use of phosphonium-based reagents like HATU in DMF also results in high yields (95%).
Solvent Effects: The reaction solvent plays a crucial role. Polar aprotic solvents like Dichloromethane (DCM) and Dimethylformamide (DMF) are generally effective for this type of amide coupling. The reaction in DMF often proceeds slightly faster and with higher yields compared to DCM, which can be attributed to the excellent solubilizing properties of DMF for the reactants and intermediates. Acetonitrile has also been explored as a suitable, and often "greener," alternative solvent, providing a good yield of 90%. scielo.br
Role of Additives: The addition of activating agents like 1-Hydroxybenzotriazole (HOBt) can further enhance the reaction efficiency. When EDC·HCl is used in combination with HOBt (Entry 8), the yield increases to 96%. HOBt is known to suppress side reactions, particularly racemization in chiral substrates, and to form a more reactive activated ester intermediate, leading to a cleaner reaction and higher yield.
Advanced Structural Elucidation and Conformational Analysis of 4 Fluoro N 2 Methoxyphenyl Benzamide
Single Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. This technique provides detailed insights into the molecular structure, conformation, and the various interactions governing the crystal's architecture.
Determination of Crystal System and Space Group (General Approach)
The initial step in an SCXRD study involves growing a high-quality single crystal of the compound. This crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to determine the unit cell parameters (the dimensions a, b, c and angles α, β, γ of the repeating crystal lattice unit) and the crystal system (e.g., monoclinic, orthorhombic).
Based on the systematic absences in the diffraction data, the space group is determined. The space group describes the symmetry elements present within the crystal structure. For example, the related compound, 2-fluoro-N-(4-methoxyphenyl)benzamide, was found to crystallize in the orthorhombic system with the space group P212121. nih.gov This process is fundamental to solving the complete crystal structure.
Table 1: Illustrative Crystallographic Parameters for a Substituted Benzamide (B126) Derivative
| Parameter | Example Value (for 2-fluoro-N-(4-methoxyphenyl)benzamide) |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.2901 (2) |
| b (Å) | 6.6435 (3) |
| c (Å) | 31.7823 (11) |
| Volume (ų) | 1116.98 (8) |
| Z (Molecules/unit cell) | 4 |
Note: This data is for an isomeric compound and serves to illustrate the type of information obtained from SCXRD analysis. nih.gov
Molecular Conformation, Bond Lengths, Bond Angles, and Dihedral Angle Determination
Once the space group is known, the diffraction intensity data is used to solve the crystal structure, yielding the precise coordinates of each atom. This allows for the detailed determination of all intramolecular geometric parameters. Key parameters include:
Bond Lengths: The distances between covalently bonded atoms (e.g., C=O, C-N, C-F). These are typically measured in angstroms (Å) and are compared to standard values to identify any unusual bonding characteristics.
Bond Angles: The angles formed between three connected atoms (e.g., O=C-N).
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding Networks: N-H...O, C-H...O, C-H...F)
The solved crystal structure reveals how molecules interact with their neighbors. These non-covalent interactions are vital for the stability of the crystal lattice. In benzamides, the primary intermolecular interaction is typically the N-H···O hydrogen bond, where the amide hydrogen acts as a donor and the carbonyl oxygen of an adjacent molecule acts as an acceptor. nih.govnih.gov This strong interaction often leads to the formation of chains or dimers.
Weaker interactions also play a significant role. These can include:
C-H···O interactions: Where an aromatic or methyl C-H group donates to a carbonyl oxygen.
C-H···F interactions: The fluorine atom can act as a weak hydrogen bond acceptor. nih.govrsc.org
π-π stacking: Interactions between the aromatic rings of adjacent molecules.
High-Resolution Spectroscopic Characterization in Research
Vibrational spectroscopy provides a complementary, non-destructive method for characterizing the molecular structure and bonding within a compound.
Vibrational Spectroscopy (FT-IR, FT-Raman) and Comprehensive Band Assignment
Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy probe the vibrational modes of a molecule. When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, resulting in an absorption spectrum. Raman spectroscopy involves scattering laser light off the molecule and analyzing the frequency shifts, which also correspond to molecular vibrations. Together, these techniques provide a detailed fingerprint of the compound.
For 4-fluoro-N-(2-methoxyphenyl)benzamide, the spectra would be characterized by vibrations from the amide group, the fluoro-substituted ring, and the methoxy-substituted ring. The assignment of specific absorption bands to their corresponding vibrational modes is often aided by Density Functional Theory (DFT) calculations, which can predict the vibrational frequencies of the molecule. nih.govnih.gov
Key vibrational modes expected for this compound include:
N-H Stretching: A strong band in the FT-IR spectrum, typically observed in the 3200-3400 cm⁻¹ region. Its exact position can indicate the strength of N-H···O hydrogen bonding. nih.gov
C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxy (B1213986) group appear just below 3000 cm⁻¹.
Amide I (C=O Stretching): This is a very strong and characteristic band in the FT-IR spectrum, usually found between 1630 and 1680 cm⁻¹. Its position is sensitive to the electronic environment and hydrogen bonding. nih.gov
Amide II (N-H Bending and C-N Stretching): Typically found in the 1510-1570 cm⁻¹ region.
Aromatic C=C Stretching: These vibrations cause multiple bands in the 1400-1600 cm⁻¹ range.
C-F Stretching: A strong band expected in the 1200-1250 cm⁻¹ region.
C-O Stretching: Asymmetric and symmetric stretching of the aryl-ether group would be expected in the 1200-1275 cm⁻¹ and 1000-1075 cm⁻¹ regions, respectively.
Table 2: Expected Characteristic Vibrational Bands for this compound
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity |
| N-H Stretch | 3200 - 3400 | Strong (IR) |
| Aromatic C-H Stretch | 3000 - 3100 | Medium (IR, Raman) |
| Aliphatic C-H Stretch | 2850 - 2980 | Medium (IR, Raman) |
| Amide I (C=O Stretch) | 1630 - 1680 | Very Strong (IR) |
| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |
| Amide II (N-H bend, C-N stretch) | 1510 - 1570 | Strong (IR) |
| C-F Stretch | 1200 - 1250 | Strong (IR) |
| Aryl C-O Asymmetric Stretch | 1200 - 1275 | Strong (IR) |
Note: The exact positions and intensities of the bands can vary based on the physical state of the sample (solid or solution) and intermolecular interactions.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation (e.g., ¹H, ¹³C NMR)
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic compounds like this compound. Through the analysis of ¹H and ¹³C NMR spectra, a complete picture of the molecular framework can be assembled.
¹H NMR Spectroscopy would provide critical information about the electronic environment and connectivity of the hydrogen atoms. For this compound, one would expect to observe distinct signals for the aromatic protons on both the 4-fluorobenzoyl and the 2-methoxyphenyl rings, as well as a signal for the methoxy group's protons and the amide N-H proton. The chemical shifts (δ) of these protons, their integration values (representing the number of protons), and their splitting patterns (multiplicity) due to spin-spin coupling would allow for precise assignment. For instance, the protons on the 4-fluorophenyl ring would exhibit splitting patterns influenced by the adjacent fluorine atom, a phenomenon known as H-F coupling.
¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton. A ¹³C NMR spectrum for this compound would display distinct signals for each unique carbon atom. The chemical shifts would indicate the type of carbon (e.g., aromatic, carbonyl, methoxy). The large electronegativity of the fluorine atom would cause a significant downfield shift for the carbon atom it is directly attached to (C4) and would also result in C-F coupling, which would be observable in the spectrum. The carbonyl carbon of the amide group would appear at a characteristic downfield position.
A hypothetical data table for the expected NMR signals is presented below to illustrate how such data would be structured.
Interactive Data Table: Hypothetical ¹H NMR Data for this compound
| Assignment | Hypothetical Chemical Shift (δ, ppm) | Hypothetical Multiplicity | Hypothetical Coupling Constant (J, Hz) |
| Amide N-H | 8.5 - 9.5 | Singlet (broad) | - |
| Ar-H (protons on 4-fluorophenyl ring) | 7.8 - 8.2 | Multiplet | - |
| Ar-H (protons on 2-methoxyphenyl ring) | 6.9 - 7.5 | Multiplet | - |
| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet | - |
Interactive Data Table: Hypothetical ¹³C NMR Data for this compound
| Assignment | Hypothetical Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 165 - 170 |
| C-F (on 4-fluorophenyl ring) | 160 - 165 (with C-F coupling) |
| C-O (on 2-methoxyphenyl ring) | 145 - 155 |
| Aromatic Carbons | 110 - 140 |
| Methoxy (-OCH₃) | 55 - 60 |
High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound and for gaining insights into its structure through fragmentation analysis.
For this compound (C₁₄H₁₂FNO₂), HRMS would be used to measure the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of accuracy (typically to four or five decimal places). This precise mass measurement allows for the unambiguous determination of the elemental composition, confirming the molecular formula.
Furthermore, by employing techniques such as electron ionization (EI), the molecule can be induced to fragment in a predictable manner. The analysis of these fragment ions provides a fragmentation pattern that acts as a molecular fingerprint and helps to confirm the connectivity of the atoms. For this compound, characteristic fragmentation would likely involve the cleavage of the amide bond, leading to the formation of ions corresponding to the 4-fluorobenzoyl cation (m/z 123) and the 2-methoxyaniline radical cation or related fragments. Other potential fragmentation pathways could involve the loss of the methoxy group.
A table illustrating the expected high-resolution mass spectrometry data is provided below.
Interactive Data Table: Hypothetical High-Resolution Mass Spectrometry Data for this compound
| Ion | Formula | Calculated m/z | Observed m/z |
| [M]⁺ | C₁₄H₁₂FNO₂ | 245.0852 | Data not available |
| [M - OCH₃]⁺ | C₁₃H₉FNO | 214.0668 | Data not available |
| [4-fluorobenzoyl]⁺ | C₇H₄FO | 123.0246 | Data not available |
The combination of advanced NMR and HRMS techniques would provide a comprehensive and definitive structural characterization of this compound, confirming its constitution and providing insights into its electronic and conformational properties. However, specific, publicly accessible research data to populate these analyses is currently unavailable.
Computational and Theoretical Investigations on 4 Fluoro N 2 Methoxyphenyl Benzamide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a important tool in quantum chemistry for predicting the properties of molecules. For 4-fluoro-N-(2-methoxyphenyl)benzamide, DFT calculations offer a detailed understanding of its geometry, vibrational modes, and electronic characteristics.
Optimized Molecular Geometries and Conformational Energy Landscapes
DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule. For benzamide (B126) derivatives, a key feature is the relative orientation of the two phenyl rings and the amide linkage. In a related compound, 2-fluoro-N-(4-methoxyphenyl)benzamide, X-ray crystallography revealed that the fluorobenzene (B45895) and methoxybenzene rings are inclined to the amide portion of the molecule at angles of 27.06° and 23.86°, respectively. nih.govnih.gov The two aromatic rings are tilted with respect to each other by 3.46°. nih.govnih.gov
For N-(4-methoxyphenyl)benzamide, DFT calculations have shown that the conformations in the crystal structure are slightly higher in energy (by 2.5 kJ mol⁻¹) than the global minimum energy conformation of an isolated molecule in the gas phase. nih.gov This highlights the influence of intermolecular forces in the solid state on the molecular conformation. nih.gov The aryl rings in the crystal structure of N-(4-methoxyphenyl)benzamide are tilted by approximately 60° relative to each other, which is a significant deviation from the 30° tilt predicted by DFT for the isolated molecule. nih.gov This conformational change in the crystal lattice facilitates more favorable N—H⋯O hydrogen bonding and π-stacking interactions between the aryl rings. nih.gov
It is expected that this compound would exhibit a similar non-planar conformation, with the dihedral angles between the phenyl rings and the amide bridge being influenced by the positions of the fluoro and methoxy (B1213986) substituents. The conformational energy landscape, which can be mapped using DFT, would likely reveal several low-energy conformers corresponding to different rotational orientations of the phenyl rings.
Table 1: Selected Geometric Parameters for a Related Benzamide Derivative
| Parameter | Bond Length (Å) / Angle (°) |
| C-F | Value not directly available for the target compound, but typically around 1.35 Å in fluorobenzene |
| C=O | Typically around 1.23 Å in amides |
| N-H | Typically around 1.01 Å in amides |
| C-N (amide) | Typically around 1.33 Å in amides |
| Phenyl-Amide Dihedral Angle 1 | Expected to be around 20-40° |
| Phenyl-Amide Dihedral Angle 2 | Expected to be around 20-40° |
| Inter-ring Dihedral Angle | Expected to be in the range of 30-70° depending on the phase (gas vs. solid) |
Note: The values in this table are typical or based on closely related structures and are intended for illustrative purposes. Precise values for this compound would require specific DFT calculations.
Prediction and Assignment of Vibrational Frequencies and Spectroscopic Properties
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict these vibrational frequencies with a high degree of accuracy, aiding in the assignment of experimental spectra.
For a structurally similar compound, 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide, DFT calculations have been used to assign the vibrational wavenumbers. esisresearch.org Key vibrational modes for benzamides include:
N-H stretching: This vibration is sensitive to hydrogen bonding.
C=O stretching: The position of this band is influenced by the electronic environment and hydrogen bonding.
Aromatic C-H stretching: These vibrations typically appear at high wavenumbers.
C-N stretching and C-C stretching of the phenyl rings.
Out-of-plane bending modes.
The calculated vibrational spectrum for this compound would allow for a detailed interpretation of its experimental IR and Raman spectra, confirming its molecular structure and providing insights into intermolecular interactions.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups in a Benzamide Derivative
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| N-H | Stretching | 3300 - 3500 |
| C=O | Stretching | 1650 - 1700 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| C-F | Stretching | 1100 - 1250 |
| C-O (methoxy) | Stretching | 1000 - 1300 |
Note: These are general ranges and the precise frequencies for this compound would be determined by specific DFT calculations.
Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Electronic Properties
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and polarizability. researchgate.net
In a study of (E)-N-(4-Fluoro-3-Phenoxybenzylidene)-substituted benzenamines, DFT calculations were used to determine the HOMO and LUMO energies. scholarsresearchlibrary.com For benzamide itself, the HOMO-LUMO gap has been calculated to be 5.611 eV. researchgate.net The HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is found on the electron-deficient regions. For this compound, the HOMO is expected to have significant contributions from the methoxy-substituted phenyl ring, while the LUMO may be more distributed over the fluoro-substituted phenyl ring and the carbonyl group.
The analysis of these frontier orbitals provides insights into the molecule's reactivity towards electrophiles and nucleophiles and helps in understanding its electronic transitions, which are observed in UV-Visible spectroscopy.
Charge Distribution Analysis (e.g., Mulliken Population Analysis) and Electrostatic Potential Mapping
The distribution of electron density within a molecule is fundamental to its chemical behavior. Mulliken population analysis is a method used to calculate the partial atomic charges on each atom in a molecule from the results of a quantum chemical calculation. uni-muenchen.de This analysis for this compound would reveal the charge distribution, highlighting the electronegative character of the oxygen, nitrogen, and fluorine atoms, which would carry partial negative charges, and the electropositive nature of the hydrogen atoms and some carbon atoms. scholarsresearchlibrary.com
The molecular electrostatic potential (MEP) map is a visual representation of the charge distribution. It maps the electrostatic potential onto the electron density surface of the molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). The MEP map for this compound would show negative potential around the carbonyl oxygen and the fluorine atom, making these sites susceptible to electrophilic attack. The regions around the N-H group would exhibit positive potential, indicating a propensity for interaction with nucleophiles.
Molecular Dynamics Simulations for Conformational Behavior and Solvation Effects
While DFT calculations are powerful for studying static molecular properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations can be used to explore the conformational landscape of this compound in different environments, such as in a solvent.
Molecular Docking Studies for Ligand-Target Interaction Prediction in Research Models
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein (receptor). This method is widely used in drug discovery to screen for potential drug candidates and to understand the molecular basis of their activity.
Benzamide derivatives are known to exhibit a wide range of biological activities, and molecular docking studies can help to identify potential protein targets for this compound. The docking process involves placing the ligand in the binding site of the receptor and calculating the binding affinity, which is a measure of the strength of the interaction.
For example, various benzamide derivatives have been docked into the active sites of enzymes to predict their inhibitory potential. These studies have shown that the binding is often stabilized by a network of hydrogen bonds and hydrophobic interactions between the ligand and the amino acid residues of the protein. Molecular docking studies on this compound could provide valuable hypotheses about its potential biological targets and guide the design of future experimental studies.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Theoretical Property Prediction
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling represent powerful computational methodologies for discerning the intricate connections between a molecule's structural or physicochemical features and its resultant biological activity or physical properties. These in silico techniques are pivotal in modern chemistry, offering predictive insights that can significantly accelerate the discovery and development of novel compounds by prioritizing synthetic efforts and providing a deeper understanding of molecular interactions.
For the specific compound, this compound, while dedicated QSAR/QSPR studies are not extensively reported in the available scientific literature, the foundational principles of these modeling approaches can be applied to forecast its potential biological activities and physicochemical characteristics. The process of constructing a predictive model for this compound would commence with the calculation of a diverse array of molecular descriptors. These descriptors are numerical values that encode distinct aspects of a molecule's structure. They are broadly classified into several categories:
Topological Descriptors: Derived from the two-dimensional representation of the molecule, these descriptors provide information about molecular size, shape, branching, and connectivity. Notable examples include the molecular connectivity indices and Kier's shape indices. nih.gov
Physicochemical Descriptors: These descriptors are related to the empirical or calculated physicochemical properties of the compound, such as its lipophilicity (often expressed as logP), molar refractivity (MR), and topological polar surface area (TPSA).
Electronic Descriptors: These descriptors quantify the electronic landscape of the molecule. They include parameters such as the dipole moment and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Following the computation of these descriptors for a series of structurally related molecules with experimentally determined activities or properties, a mathematical relationship is established. This is typically achieved through statistical techniques like Multiple Linear Regression (MLR), which generates an equation linking the most relevant descriptors to the observed activity or property.
Illustrative Research Findings from Analogous Molecular Systems
The utility of QSAR modeling has been well-established through studies on analogous benzamide derivatives. For instance, research focused on a series of substituted benzamides has successfully demonstrated that their antimicrobial efficacy can be accurately predicted using topological descriptors. nih.gov In a particular study, it was found that the antimicrobial activity of these compounds could be effectively modeled using molecular connectivity indices (specifically, ²χv and ²χ) and Kier's shape index (κα1). nih.gov These findings underscore the importance of molecular size, shape, and branching in governing the antimicrobial potential of the benzamide scaffold.
To provide a more concrete illustration, a hypothetical QSAR study for a series of N-arylbenzamides, inclusive of this compound, could be conceptualized for predicting a specific biological endpoint, such as antimicrobial activity. This would involve the synthesis and biological evaluation (e.g., determination of the Minimum Inhibitory Concentration or MIC) of a library of related compounds, followed by the calculation of relevant molecular descriptors and the subsequent generation of a predictive QSAR model.
The tables below present hypothetical data for such a QSAR study.
Table 1: Hypothetical Antimicrobial Activity and Calculated Descriptors for a Series of N-Arylbenzamides
| Compound | R1 | R2 | pMIC (mol/L) | ²χv | κα1 | LogP |
|---|---|---|---|---|---|---|
| 1 | H | H | 4.50 | 3.21 | 2.89 | 2.50 |
| 2 | 4-F | 2-OCH₃ | 5.25 | 3.85 | 3.12 | 3.10 |
| 3 | 4-Cl | 2-OCH₃ | 5.40 | 4.10 | 3.25 | 3.60 |
| 4 | 4-Br | 2-OCH₃ | 5.55 | 4.35 | 3.38 | 3.85 |
| 5 | 4-F | 3-OCH₃ | 5.10 | 3.85 | 3.15 | 3.10 |
| 6 | 4-F | 4-OCH₃ | 5.00 | 3.85 | 3.18 | 3.05 |
pMIC represents the negative logarithm of the Minimum Inhibitory Concentration; higher values denote greater antimicrobial potency. ²χv is the second-order valence molecular connectivity index, a topological descriptor. κα1 is the first-order Kier's shape index, another topological descriptor. LogP is the logarithm of the octanol-water partition coefficient, which is a measure of the molecule's lipophilicity.
From a dataset such as this, a QSAR equation can be derived using MLR. A plausible model could take the following form:
pMIC = 0.85(²χv) + 0.42(κα1) + 0.15(LogP) - 1.20
This hypothetical equation suggests a positive correlation between antimicrobial activity and the descriptors ²χv, κα1, and LogP. This implies that for this series of compounds, features related to molecular complexity, shape, and lipophilicity are conducive to higher antimicrobial potency. Once rigorously validated, such a model could be employed to predict the antimicrobial activity of novel, yet-to-be-synthesized N-arylbenzamide derivatives.
Table 2: Statistical Validation Parameters for the Hypothetical QSAR Model
| Parameter | Value | Description |
|---|---|---|
| n | 6 | Number of compounds in the dataset |
| R² | 0.95 | Coefficient of determination, indicating the goodness of fit |
| R²adj | 0.92 | Adjusted coefficient of determination |
| q² | 0.85 | Cross-validated R² (from Leave-One-Out), indicating predictive ability |
| F | 25.6 | F-statistic, indicating the statistical significance of the model |
| p-value | < 0.01 | The probability value, confirming the significance of the regression |
The statistical metrics presented in Table 2 would signify a QSAR model that is both robust and predictive. A high value for R² indicates that the model accurately explains the variance in the observed data, while a high q² value affirms its capability to make reliable predictions for new compounds.
Through the application of such computational strategies, researchers can elucidate the critical structural determinants for the activity or properties of this compound and its congeners, thereby enabling a more rational and efficient approach to the design of new molecules with optimized characteristics.
Chemical Reactivity and Derivatization Studies of 4 Fluoro N 2 Methoxyphenyl Benzamide
Detailed Investigation of Hydrolysis Reaction Mechanisms
Alkaline Hydrolysis Pathways and Transition State Analysis
Under alkaline conditions, the hydrolysis of N-(2-methoxyphenyl)benzamide is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the amide. This leads to the formation of a tetrahedral intermediate. The subsequent breakdown of this intermediate to form 4-fluorobenzoic acid and 2-methoxyaniline can proceed through several channels. researchgate.net
Theoretical calculations on the non-fluorinated analogue suggest three primary pathways for the second stage of the reaction:
Channel 1: An intramolecular proton migration process.
Channel 2 & 3: Intermolecular proton migration processes where a water molecule acts as a proton shuttle. researchgate.net
Transition state analysis indicates that the pathways involving a water molecule as a proton transfer agent (Channels 2 and 3) have lower activation energy barriers compared to the direct intramolecular proton transfer (Channel 1). This suggests that the solvent plays a crucial role in facilitating the reaction. The presence of the electron-withdrawing fluorine atom in 4-fluoro-N-(2-methoxyphenyl)benzamide is expected to increase the electrophilicity of the carbonyl carbon, likely accelerating the initial nucleophilic attack by the hydroxide ion. However, it may also influence the stability of the transition states in the subsequent proton transfer steps.
Role of Solvent Molecules and Catalysts in Reaction Mechanisms
The reaction is also subject to catalysis by acids and bases. In alkaline hydrolysis, the hydroxide ion is the catalytic species that initiates the reaction. The rate of hydrolysis is therefore dependent on the concentration of the base. Similarly, under acidic conditions, protonation of the carbonyl oxygen would activate the amide towards nucleophilic attack by water.
Exploration of Functional Group Interconversions and Selective Modifications
The structure of this compound offers several avenues for functional group interconversions. While specific studies on this molecule are not extensively documented, general principles of organic synthesis allow for the prediction of various selective modifications.
Amide Bond Modifications:
Reduction: The amide can be reduced to the corresponding amine, (4-fluorophenyl)(2-methoxyphenyl)methanamine, using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Conversion to Thioamide: The carbonyl oxygen can be replaced with sulfur using reagents like Lawesson's reagent to yield the corresponding thioamide.
Modifications of the Aromatic Rings:
Demethylation: The methoxy (B1213986) group on the aniline (B41778) ring can be cleaved to a hydroxyl group using reagents such as boron tribromide (BBr₃).
Displacement of Fluorine: The fluorine atom, being on an aromatic ring activated by the para-amide group, could potentially be displaced by strong nucleophiles under specific conditions via nucleophilic aromatic substitution (SₙAr).
Below is a table summarizing potential functional group interconversions:
| Starting Functional Group | Reagent(s) | Product Functional Group |
| Amide (-CONH-) | LiAlH₄ | Amine (-CH₂NH-) |
| Amide (-CONH-) | Lawesson's Reagent | Thioamide (-CSNH-) |
| Methoxy (-OCH₃) | BBr₃ | Hydroxyl (-OH) |
| Fluoro (-F) | Strong Nucleophile (e.g., NaOCH₃) | Methoxy (-OCH₃) |
Studies on Electrophilic and Nucleophilic Aromatic Substitution Reactions of Fluorinated Benzamides
The two aromatic rings of this compound exhibit different reactivities towards substitution reactions due to the electronic effects of their substituents.
Electrophilic Aromatic Substitution (EAS): The 2-methoxyphenyl ring is activated towards electrophilic attack. The methoxy group is a strong activating, ortho-, para-directing group, and the amide nitrogen, while its lone pair is delocalized into the carbonyl, still acts as an ortho-, para-director. Therefore, electrophiles are expected to substitute at the positions ortho and para to the methoxy group (and meta to the amide linkage). Common EAS reactions include nitration (using HNO₃/H₂SO₄) and halogenation (e.g., Br₂/FeBr₃). wikipedia.orgyoutube.com
Nucleophilic Aromatic Substitution (SₙAr): The 4-fluorobenzoyl ring is susceptible to nucleophilic aromatic substitution. The fluorine atom is a moderately good leaving group in SₙAr reactions. acgpubs.org Crucially, the powerful electron-withdrawing effect of the para-amide group activates the ring towards nucleophilic attack, stabilizing the negatively charged Meisenheimer intermediate. youtube.comacgpubs.org Therefore, strong nucleophiles can displace the fluorine atom. For instance, reaction with sodium methoxide (B1231860) would be expected to yield N-(2-methoxyphenyl)-4-methoxybenzamide. The rate of SₙAr on fluorinated aromatic rings is often faster than for other halogens. acgpubs.org
Cyclization and Ring-Closure Reactions Involving N-(2-methoxyphenyl)benzamide Derivatives
The N-(2-methoxyphenyl)benzamide scaffold can be utilized in the synthesis of heterocyclic compounds through cyclization reactions. These reactions typically require the prior introduction of appropriate functional groups onto one of the aromatic rings.
For instance, a well-documented cyclization is the one-pot conversion of 2-nitro-N-arylbenzamides into 2,3-dihydro-1H-quinazoline-4-ones. nih.gov By analogy, if a nitro group were introduced at the 2-position of the 4-fluorobenzoyl moiety of the title compound, subsequent reduction and cyclization could potentially yield a fluorinated quinazolinone derivative.
Another potential cyclization strategy would involve intramolecular Friedel-Crafts-type reactions. For example, acylation of the activated 2-methoxyphenyl ring could introduce a ketone. semanticscholar.org Subsequent manipulation of this ketone and the amide nitrogen could lead to the formation of various heterocyclic ring systems. The specific conditions and resulting structures would depend on the nature of the introduced functional groups and the reaction conditions employed.
Mechanistic Research on Molecular Interactions for 4 Fluoro N 2 Methoxyphenyl Benzamide Analogs
Studies on Receptor Binding Affinity and Selectivity in In Vitro Systems
The affinity and selectivity of these compounds for specific receptors are fundamental determinants of their potential therapeutic effects. Extensive in vitro studies have been conducted to quantify these interactions.
Radioligand binding assays have been instrumental in determining the binding affinities of 4-fluoro-N-(2-methoxyphenyl)benzamide analogs for various receptors, with a particular focus on the serotonin 5-HT1A receptor. The affinity of these compounds for 5-HT1A receptors is generally high, with pKi values reported to range from 8.18 to 12.80. acs.org For instance, certain 1-(1-benzoylpiperidin-4-yl)methanamine derivatives have demonstrated high affinity and selectivity for 5-HT1A receptors. acs.org
The introduction of a fluorine atom, a common modification in this series, can significantly influence binding affinity. For example, the substitution of a fluorine atom at the ortho position of the phenyl ring has been shown to modestly increase binding affinity. acs.org The affinity of these analogs is often compared to standard reference compounds. For example, in one study, the binding constants of novel arylpiperazine derivatives were compared to the internal standard 5-carboxamidotriptamine (5-CT), which had a measured Ki of 0.5 nM. semanticscholar.orgmdpi.com
Below is a table summarizing the binding affinities of selected analogs for the 5-HT1A receptor.
| Compound | Modification | Receptor | Ki (nM) | pKi |
| Analog 1 | ortho-Fluoro substitution | 5-HT1A | - | 8.18 - 12.80 |
| Analog 2 | meta-Fluoro substitution | 5-HT1A | - | Varies |
| Analog 3 | N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate | 5-HT1A | 1.2 | - |
| Analog 4 | N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine fumarate | 5-HT1A | 21.3 | - |
| 5-CT (standard) | - | 5-HT1A | 0.5 | - |
Data compiled from multiple sources. acs.orgsemanticscholar.orgmdpi.com
Furthermore, studies on related structures, such as N-(3-fluoro-4-(4-(2-methoxyphenyl)piperazine-1-yl)-butyl)-aryl carboxamides, have highlighted their high affinity for dopamine D3 receptors, with some analogs exhibiting Ki values as low as 2.6 nM. nih.gov This underscores the importance of the entire molecular scaffold in determining receptor affinity.
Molecular docking studies have provided valuable insights into the binding modes of these analogs within the receptor's binding pocket. For the 5-HT1A receptor, a critical interaction involves a hydrogen bond between the protonated tertiary piperazine amine and Asp116 in the binding site. semanticscholar.org The presence of a hydrogen bond donor moiety at the meta position of the phenyl ring can lead to an additional hydrogen bond with Ser5.42, which stabilizes the ligand-receptor complex and enhances binding affinity. acs.org
The amide group in these benzamide (B126) derivatives also appears to be crucial for high-affinity binding to certain receptors, such as the dopamine D3 receptor. nih.gov The removal of the carbonyl group in the amide linker of some analogs resulted in a dramatic reduction in D3 receptor binding affinity by over 100-fold, suggesting a pivotal role for this functional group in the interaction with the receptor. nih.gov Computational studies have also shed light on the role of fluorine in protein-ligand interactions, indicating that it can act as a hydrogen bond acceptor and form contacts with nearby aryl groups within the binding site. nih.gov
Enzyme Inhibition Mechanisms and Kinetics in Cell-Free Assays
In addition to receptor binding, analogs of this compound have been investigated for their potential to inhibit various enzymes.
Kinetic studies have been employed to elucidate the mechanism of enzyme inhibition by these compounds. For example, in studies of glycogen synthase kinase-3β (GSK-3β) inhibitors with a similar benzamide scaffold, a competitive type of inhibition has been observed. nih.gov This was confirmed through Lineweaver-Burk and Cornish-Bowden plots, which are standard graphical methods for analyzing enzyme kinetics. nih.gov Substrate-competitive inhibition has also been identified for other classes of GSK-3β inhibitors. researchgate.net
The design of potent enzyme inhibitors often relies on understanding the key interactions within the enzyme's active site. For GSK-3β inhibitors, a common design strategy involves a hinge-binding group, a spacer, and a hydrogen bond acceptor that is complementary to Lys85 in the active site. nih.gov Crystallography studies and quantum mechanical analysis have helped to elucidate the binding modes of these inhibitors and identify the structural features that are crucial for their inhibitory potency. nih.gov
The incorporation of fluorine into inhibitor design can offer mechanistic advantages. nih.gov Appropriately placed fluorine atoms can lead to the formation of stabilized "transition state analogue" complexes with the target enzyme. nih.gov For instance, 5-fluorinated pyrimidines and α-fluorinated ketones can form covalent adducts with catalytic active site residues in enzymes like thymidylate synthase and serine proteases, respectively. nih.gov While direct evidence for this compound analogs is specific, the principles of fluorine's role in enzyme inhibition are well-established. nih.govresearchgate.net
Fundamental Studies of Protein-Ligand Interaction Dynamics (excluding downstream biological effects)
Understanding the dynamic nature of protein-ligand interactions is essential for a complete picture of molecular recognition. Computational methods, such as molecular dynamics (MD) simulations, are increasingly being used to study these dynamic processes. rsc.org These simulations can provide insights into how a ligand affects the conformational dynamics of a protein. rsc.org
For fluorinated ligands, computational approaches are particularly useful for dissecting the complex role of fluorine in binding. nih.gov Fluorine can modulate molecular properties and its effects on binding energies can be difficult to predict without computational analysis. nih.gov An interesting aspect of fluorinated ligands is their ability to disrupt water networks within the binding pocket, which can have significant entropic contributions to the binding affinity. nih.gov The fluorinated ligands may exhibit more favorable binding entropy due to lower conformational flexibility in the unbound state and reduced entropic cost associated with interactions with the solvent and the receptor. nih.gov
Interactions with Nucleic Acids or Membrane Components
A comprehensive search of scientific literature and chemical databases was conducted to identify research pertaining to the direct molecular interactions of this compound and its analogs with nucleic acids (such as DNA and RNA) or cellular membrane components. The objective was to uncover fundamental chemical biology research detailing binding affinities, interaction modes, or any structural modifications induced upon interaction.
Despite a thorough investigation, no specific studies detailing the direct binding or interaction of this compound or its immediate analogs with nucleic acids or membrane components were identified. The current body of published research appears to focus on other aspects of the biological activity of this chemical series, without explicitly detailing interactions at the level of these fundamental cellular macromolecules.
Therefore, at present, there is no available data to populate a detailed discussion or data table on this specific topic. Further research would be necessary to elucidate any potential interactions between this compound analogs and nucleic acids or membrane components.
Structure Activity/property Relationship Sar/spr Studies of 4 Fluoro N 2 Methoxyphenyl Benzamide Derivatives
Systematic Investigation of the Influence of Fluorine Substitution Position on Molecular Properties and Interactions
The incorporation of fluorine into bioactive molecules is a widely used strategy in drug design to modulate various physicochemical and biological properties. nih.gov The position of the fluorine atom on the benzamide (B126) scaffold can significantly alter molecular properties such as acidity, lipophilicity, metabolic stability, and binding affinity. core.ac.uknih.gov
Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect, which can influence the acidity (pKa) of nearby functional groups. nih.gov For instance, fluorine substitution on a phenyl ring generally lowers the pKa, making associated protons more acidic. researchgate.net This modulation of pKa can be critical for a compound's pharmacokinetic profile, affecting its absorption, distribution, metabolism, and excretion (ADME). nih.gov Studies on fluorinated benzoxaboroles, for example, have shown that introducing a fluorine substituent to the aromatic ring reduces the pKa value, with the magnitude of the effect being position-dependent. researchgate.net
The position of fluorine also impacts intermolecular interactions. Fluorine can act as a weak hydrogen bond acceptor and can participate in favorable electrostatic interactions with biological targets. nih.gov Its substitution can alter the conformation of the molecule. For example, ortho-fluorine substitution can suppress disorder in crystals by influencing torsion angles and packing motifs. acs.org In some cases, intramolecular hydrogen bonds can form between a fluorine atom and a nearby amide proton, which can pre-organize the ligand's conformation in solution and potentially reduce the entropic penalty upon binding to a target protein. nih.gov
Furthermore, fluorination often increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. nih.gov This effect, however, can be complex and is influenced by the specific position of the fluorine atom. researchgate.net A systematic comparison of fluorinated benzenesulfonamides binding to human Carbonic Anhydrase II revealed complex thermodynamic and kinetic structure-activity relationships, indicating that a higher degree of fluorination does not always lead to higher affinity. nih.gov
| Property | Effect of Fluorine Substitution | Positional Dependence (Ortho vs. Meta vs. Para) | References |
|---|---|---|---|
| Acidity (pKa) | Generally lowers the pKa of nearby acidic protons due to strong inductive effect. | The magnitude of the pKa shift is dependent on the proximity of the fluorine atom to the ionizable group. | nih.govresearchgate.net |
| Lipophilicity (LogP) | Typically increases lipophilicity. | The effect can vary based on the overall electronic and conformational changes induced by the fluorine's position. | nih.govresearchgate.net |
| Binding Affinity | Can increase or decrease affinity depending on the specific interactions with the target. Fluorine can engage in hydrogen bonds and other electrostatic interactions. | Optimal positioning is crucial for favorable interactions. Ortho-substitution may cause steric clashes or promote beneficial conformations. | nih.govnih.gov |
| Molecular Conformation | Can influence torsion angles and lead to preferred conformations through intramolecular hydrogen bonding (e.g., F···H-N). | Ortho-substitution has a more pronounced effect on the conformation relative to the amide linkage. | nih.govacs.org |
| Metabolic Stability | Often enhances metabolic stability by blocking sites of oxidative metabolism due to the strength of the C-F bond. | The position must correspond to a metabolically liable site on the parent molecule to be effective. | core.ac.uknih.gov |
Impact of Methoxy (B1213986) Group Position and Modifications on Molecular Behavior and Reactivity
The methoxy group (-OCH₃) on the N-phenyl ring of the benzamide scaffold significantly influences the molecule's electronic properties and reactivity. Its effects are a combination of a strong electron-donating resonance effect and a moderate inductive electron-withdrawing effect. libretexts.orgvaia.com
The dominant resonance effect increases electron density on the aromatic ring, particularly at the ortho and para positions. libretexts.org This makes the ring more susceptible to electrophilic aromatic substitution at these positions, classifying the methoxy group as an ortho, para-director. masterorganicchemistry.com While the ortho and para positions are activated, the meta position is slightly deactivated relative to benzene (B151609) itself due to the inductive effect. vaia.com The position of the methoxy group is therefore critical in directing further chemical modifications and in determining the electronic character of the N-phenyl ring, which can be crucial for interactions with biological targets.
Modifications to the methoxy group can further tune the molecule's properties. For example, demethylation to the corresponding phenol (B47542) (hydroxyl group) introduces a hydrogen bond donor and changes the electronic profile. SAR studies on various benzamide series have explored such modifications. In one study on inhibitors of the presynaptic choline (B1196258) transporter, the methoxy group was part of a 4-methoxy-3-(piperidin-4-yl)oxy benzamide scaffold, and modifications around this core led to the discovery of potent inhibitors. nih.govnih.gov This highlights that the alkoxy part of the molecule is a key handle for structural modification.
The reactivity of the methoxy group itself can be leveraged for further functionalization. It can be used as a coupling partner in cross-coupling reactions or converted to a triflate for the introduction of new functional groups. nih.gov
| Position | Electronic Effect | Influence on Reactivity | References |
|---|---|---|---|
| Ortho | Strong electron-donating (resonance) and moderate electron-withdrawing (inductive). Activates the ring, especially at the para position. | Directs incoming electrophiles to the para position. Can sterically hinder the amide nitrogen. | libretexts.orgmasterorganicchemistry.com |
| Meta | Resonance effect does not apply directly to the meta position. The inductive effect slightly deactivates the ring. | Directs incoming electrophiles to the ortho and para positions relative to the methoxy group. | libretexts.orgvaia.com |
| Para | Strong electron-donating (resonance) and moderate electron-withdrawing (inductive). Activates the ring, especially at the ortho positions. | Directs incoming electrophiles to the ortho positions relative to the methoxy group. | libretexts.orgmasterorganicchemistry.com |
Correlation of Systematic Structural Modifications on the Benzamide Core with Observed Binding Affinities or Reaction Rates
Systematic modification of the benzamide core is a cornerstone of SAR studies, providing a direct correlation between structural changes and biological outcomes. By varying substituents on both the benzoyl and N-phenyl rings, researchers can probe the specific interactions that govern binding affinity or modulate reaction kinetics.
For instance, in a study of benzamides as inhibitors of Mycobacterium tuberculosis, modifications at the C-5 position of the benzamide core were explored. acs.org It was found that replacing a metabolically labile morpholine (B109124) group with smaller, electron-rich substituents like a methyl group or a thiophene (B33073) ring resulted in potent analogs with improved selectivity and metabolic stability. acs.org This suggests a high dependence of potency on the size and electronic nature of the substitution at this position. acs.org
In another study on antiplasmodial 2-phenoxybenzamides, the substitution pattern on the anilino portion of the molecule, as well as the nature of the aryloxy substituent, had a significant impact on activity. mdpi.com Replacement of a 4-fluorophenoxy group with other substituents like phenoxy or acetamidophenoxy led to a distinct decrease in activity, demonstrating the favorability of the aryloxy moiety for antiplasmodial action. mdpi.com Furthermore, moving a piperazinyl substituent from the meta to the para position on the anilino ring resulted in a compound with the highest activity and selectivity in the entire series. mdpi.com
These examples underscore the principle that even minor structural changes can lead to dramatic differences in biological activity. The data gathered from such systematic modifications are crucial for building predictive models and guiding the design of more effective molecules.
| Compound | Modification on Benzamide Core (C-5 Position) | Inhibitory Concentration (IC₉₀, µM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index (SI) | References |
|---|---|---|---|---|---|
| Compound 2 | Morpholine | 2.8 | >100 | >35 | acs.org |
| Compound 4a | Bromine | 5.5 | - | - | acs.org |
| Compound 4b | Methyl | 0.62 | - | - | acs.org |
| Compound 16 | Thiophene | 0.13 | 39 | 300 | acs.org |
| Compound 22f | Methyl (on a modified core) | 0.09 | 25 | 278 | acs.org |
Computational Approaches to SAR/SPR for Guiding Rational Design in Chemical Research
Computational chemistry has become an indispensable tool for accelerating the process of drug discovery and materials design. patsnap.com Techniques like Quantitative Structure-Activity Relationship (QSAR), molecular docking, and molecular dynamics simulations provide powerful platforms for understanding and predicting how structural modifications to compounds like 4-fluoro-N-(2-methoxyphenyl)benzamide will affect their properties and interactions. patsnap.comnih.gov
QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. patsnap.comnih.gov By analyzing physicochemical descriptors, these models can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. nih.gov
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. patsnap.comnih.gov This allows researchers to visualize the binding mode of benzamide derivatives within the active site of a target protein, identifying key interactions such as hydrogen bonds, and electrostatic or hydrophobic contacts. nih.govnih.gov For example, docking studies on benzimidazole (B57391) derivatives helped identify key hydrogen bond donor/acceptor groups for efficient interaction with the bacterial target E. coli DNA Gyrase B. nih.gov Such insights are invaluable for rational drug design, enabling the modification of a ligand to enhance its binding affinity and selectivity. mdpi.comrsc.org
Pharmacophore modeling is another ligand-based approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. nih.govnih.gov This "pharmacophore" can then be used to screen large virtual libraries of compounds to identify new scaffolds that possess the desired features. nih.gov
These computational approaches, when used in concert with experimental synthesis and testing, create a synergistic cycle of design, prediction, and validation. This iterative process significantly streamlines the optimization of lead compounds by focusing resources on molecules with the highest probability of success, ultimately guiding the rational design of new chemical entities with improved properties. patsnap.commdpi.com
Q & A
Q. What are the common synthetic routes for preparing 4-fluoro-N-(2-methoxyphenyl)benzamide, and what coupling reagents are typically employed?
The compound can be synthesized via carbodiimide-mediated coupling. For example, N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) are widely used to activate carboxylic acid groups for amide bond formation with aromatic amines . Alternative routes include reacting hydrazides with anhydrides (e.g., phthalic anhydride in acetic acid) to form benzamide derivatives . Optimization of reaction conditions (e.g., solvent, temperature) is critical to minimize side reactions and improve yield.
Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?
- FT-IR : Confirms functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., fluorine-induced splitting in aromatic regions) .
- Single-crystal X-ray diffraction (SCXRD) : Resolves 3D structure, including dihedral angles between aromatic rings (e.g., 14.1° in related benzamides) and hydrogen-bonding networks. Software like SHELXL is used for refinement .
Q. How do solvent polarity and pH influence the fluorescence properties of benzamide derivatives?
Fluorescence intensity is maximized in aprotic solvents (e.g., DMSO) at pH 5 , where protonation states stabilize excited-state transitions. Elevated temperatures (>25°C) reduce quantum yield due to thermal quenching .
Advanced Research Questions
Q. How can computational methods (DFT, Hirshfeld analysis) resolve discrepancies between experimental and theoretical structural data?
- Density Functional Theory (DFT) : Predicts optimized geometries and electronic properties (e.g., HOMO-LUMO gaps). Discrepancies in bond lengths/angles (e.g., <0.05 Å deviation) may arise from crystal packing effects not modeled in gas-phase calculations .
- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., O-H···O hydrogen bonds) to explain deviations in crystallographic parameters .
Q. What strategies are effective in analyzing hydrogen bonding’s role in crystal packing and conformational stability?
- Hydrogen-bond metrics : Strong O-H···O bonds (2.59 Å, 174.9°) stabilize 3D frameworks, while intramolecular N-H···O bonds flatten molecular conformations (e.g., reducing dihedral angles by 6.8°) .
- Thermal ellipsoid plots : Identify dynamic disorder or anisotropic motion affecting crystallographic R-factors .
Q. How can researchers design experiments to explore the pharmacological potential of this compound?
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methoxy vs. nitro groups) and assess bioactivity (e.g., anti-inflammatory assays) .
- Targeted enzyme assays : Screen against kinases or proteases using fluorescence polarization or SPR. Computational docking (e.g., AutoDock) identifies putative binding pockets .
Q. What experimental approaches address data contradictions in polymorph or solvate formation?
Q. How do catalytic methods (e.g., iridium-based) enable functionalization of the benzamide scaffold?
Iridium catalysts mediate C-H activation for late-stage modifications, such as alkylation with alkenes (e.g., 85% yield for 4-fluoro-N-(octan-2-yl)benzamide) . Silylation (e.g., using BSA) protects reactive groups during multi-step syntheses .
Data Contradiction Analysis
Q. Why might dihedral angles between aromatic rings vary across crystallographic studies?
Intramolecular hydrogen bonds (e.g., N-H···O) flatten specific regions, while steric effects from substituents (e.g., 4-fluoro vs. 4-nitro) increase torsional strain. For example, dihedral angles range from 0° (planar) to >14° (butterfly-shaped) depending on substituent bulk .
Q. How should researchers validate conflicting fluorescence quantum yields reported in literature?
Standardize measurements using reference fluorophores (e.g., quinine sulfate) and control for environmental factors (e.g., oxygen quenching, solvent purity). Time-resolved spectroscopy distinguishes intrinsic emission from artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
